molecular formula C9H11N3O2 B1596301 N-(6-acetamidopyridin-2-yl)acetamide CAS No. 5441-02-1

N-(6-acetamidopyridin-2-yl)acetamide

Cat. No.: B1596301
CAS No.: 5441-02-1
M. Wt: 193.2 g/mol
InChI Key: DVKNWDFYHWHRML-UHFFFAOYSA-N
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Description

N-(6-acetamidopyridin-2-yl)acetamide is an organic compound with the molecular formula C9H11N3O2 It is a derivative of pyridine, featuring an acetamide group at the 6-position of the pyridine ring

Mechanism of Action

Target of Action

N-(6-acetamidopyridin-2-yl)acetamide, also known as Acetamide, N,N’-2,6-pyridinediylbis-, is a functional polymer

Mode of Action

The compound is synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization . It interacts with its targets by forming a polymer that displays upper critical solution temperature (UCST)-type reversible thermoresponsiveness in water/alcohol mixtures .

Biochemical Pathways

The compound affects the thermoresponsive behavior of polymers in water/alcohol mixtures. The phase transition temperature of the polymers can be tuned by varying either the concentration of the polymer solution, the nature of the alcohol, or the composition of the solvent mixture .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its thermoresponsive properties and its interaction with various solvents .

Result of Action

The compound results in polymers that display UCST-type reversible thermoresponsiveness in water/alcohol mixtures. This behavior can be used in many applications, including biomedicine, microfluidics, optical materials, and drug delivery .

Action Environment

The action of this compound is influenced by environmental factors such as the nature and concentration of the solvent, as well as the temperature . For example, the phase transition temperature of the polymers increases with decreasing acrylamide in the copolymer and increasing solution concentration . Furthermore, the phase transition temperature in electrolyte water solutions varies according to the nature and concentration of the electrolyte .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidopyridin-2-yl)acetamide typically involves the acylation of 6-aminopyridine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidopyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: 6-aminopyridin-2-ylacetamide.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-(6-acetamidopyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(6-aminopyridin-2-yl)acetamide: Similar structure but with an amine group instead of an acetamide group.

    N-(6-acetamidopyridin-2-yl)acrylamide: Contains an acrylamide group, offering different reactivity and applications.

Uniqueness

N-(6-acetamidopyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(6-acetamidopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)10-8-4-3-5-9(12-8)11-7(2)14/h3-5H,1-2H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKNWDFYHWHRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202805
Record name Acetamide, N,N'-2,6-pyridinediylbis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-02-1
Record name N,N′-2,6-Pyridinediylbis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5441-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N'-2,6-pyridinediylbis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000737873
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Record name Acetamide, N,N'-2,6-pyridinediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-2,6-Pyridinediylbisacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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